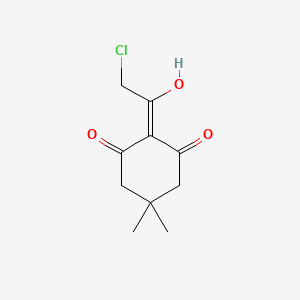
2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.
2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.
3-Methyl-2-cyclohexenone: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Propiedades
Número CAS |
99483-06-4 |
|---|---|
Fórmula molecular |
C10H13ClO3 |
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3 |
Clave InChI |
OKDUSWQVYVZEDC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


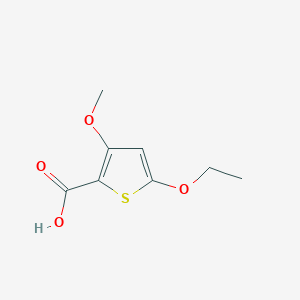
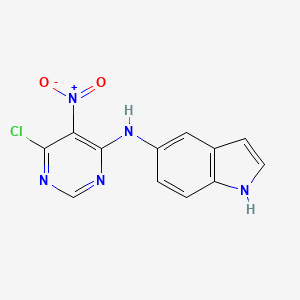
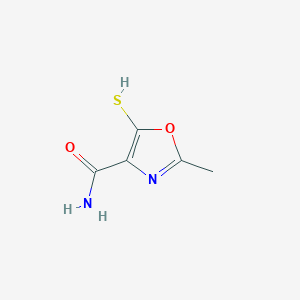
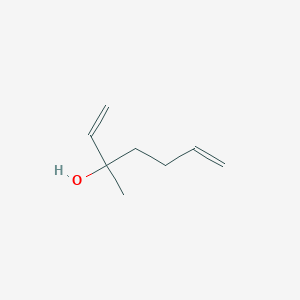
![2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
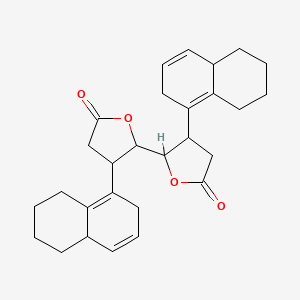

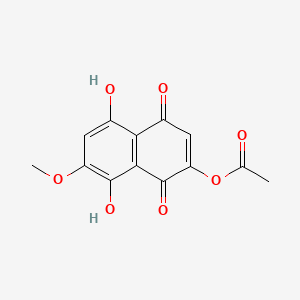
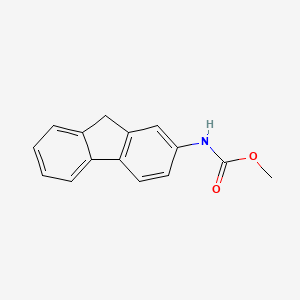
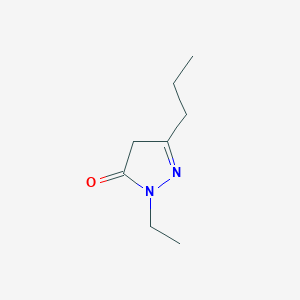
![tert-Butyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13946674.png)
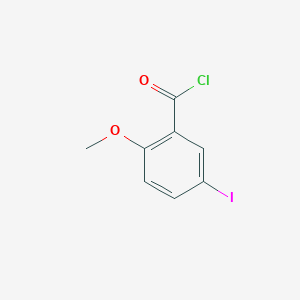
![5-Hydroxybenzo[f]quinolin-6(4H)-one](/img/structure/B13946679.png)
